4-Methoxy-2-nitromandelic acid
Description
Significance and Contextual Relevance in Chemical Research
The unique structure of 4-Methoxy-2-nitromandelic acid, featuring a chiral center, a carboxylic acid, a hydroxyl group, and electronically distinct aromatic substituents, makes it a molecule of considerable interest. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the phenyl ring creates a distinct electronic environment that can influence the reactivity of the functional groups. This electronic push-pull effect can be exploited in various chemical transformations.
Mandelic acid and its derivatives are recognized for their importance as precursors in the synthesis of a wide array of valuable compounds. They serve as fundamental building blocks for creating more complex molecules with specific functionalities and properties. The introduction of methoxy and nitro groups onto the mandelic acid scaffold, as in this compound, further expands the synthetic utility of this class of compounds. These functional groups can act as handles for further chemical modifications or can modulate the biological or material properties of the final products.
Foundational Research and Derivatives within Mandelic Acid Chemistry
The chemistry of mandelic acid itself is well-established. It is an aromatic alpha-hydroxy acid that exists in two enantiomeric forms, (R)- and (S)-mandelic acid, due to its chiral alpha-carbon. This chirality is a key feature, as the selective synthesis of one enantiomer is often crucial in the development of pharmaceuticals and other bioactive molecules.
Research into mandelic acid derivatives has been extensive, with a focus on how different substituents on the phenyl ring affect their properties and reactivity. For instance, methoxy-substituted mandelic acids, such as 4-methoxymandelic acid, have been studied for their potential applications and as model compounds in chiral separations. The methoxy group, being an electron-donating group, can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Similarly, nitro-substituted mandelic acid derivatives have garnered attention. The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the molecule. For example, p-nitromandelic acid has been utilized as a linker in solid-phase peptide synthesis, a testament to the chemical versatility introduced by the nitro functionality. mdpi.com The synthesis of related compounds, such as 4-methoxy-2-nitroaniline (B140478), often involves a nitration step on a methoxy-substituted aromatic precursor, a strategy that could potentially be adapted for the synthesis of this compound. patsnap.comgoogle.com
The combination of these functionalities in this compound suggests a rich and largely unexplored chemical landscape.
Current Research Frontiers and Prospective Applications in Organic Synthesis
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising areas for future investigation and application.
As a Chiral Building Block: The inherent chirality of this compound makes it a valuable starting material for the asymmetric synthesis of complex target molecules. The presence of multiple functional groups allows for a variety of chemical transformations to be performed, enabling the construction of intricate three-dimensional structures with high stereochemical control.
In the Synthesis of Heterocyclic Compounds: The functional groups on this compound are well-suited for participating in cyclization reactions to form a wide range of heterocyclic compounds. The nitro group can be reduced to an amine, which can then react with the carboxylic acid or other introduced functionalities to form nitrogen-containing heterocycles, a common scaffold in medicinal chemistry.
As a Precursor to Novel Materials: The aromatic nature of this compound, combined with its functional groups, makes it a potential monomer or precursor for the synthesis of novel polymers and materials. The methoxy and nitro groups can influence the electronic and photophysical properties of such materials, potentially leading to applications in optoelectronics or as functional coatings.
In Medicinal Chemistry: Mandelic acid derivatives have a history of use in pharmaceuticals. The specific substitution pattern of this compound could lead to the discovery of new biologically active compounds. The methoxy group can enhance metabolic stability and cell permeability, while the nitro group can be a site for further functionalization or can contribute to the molecule's biological activity.
The following table provides a summary of the key properties of a closely related compound, 4-Methoxy-2-nitrobenzoic acid, which can offer some insight into the expected characteristics of this compound.
| Property | Value |
| Molecular Formula | C8H7NO5 |
| Molecular Weight | 197.14 g/mol sigmaaldrich.com |
| Form | Solid sigmaaldrich.com |
| Melting Point | 196.5-200.5 °C sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methoxy-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO6/c1-16-5-2-3-6(8(11)9(12)13)7(4-5)10(14)15/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
OQXRXXUOJOZBSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Methoxy 2 Nitromandelic Acid and Its Precursors
Conventional Chemical Synthesis Routes
Conventional approaches to 4-Methoxy-2-nitromandelic acid typically rely on well-established reactions, starting from readily available precursors and proceeding through key intermediates. These methods prioritize yield and purity through careful control of reaction parameters.
Retrosynthetic Analysis and Key Intermediate Identification
A logical retrosynthetic analysis of this compound identifies 4-Methoxy-2-nitrobenzaldehyde (B1297038) as the most crucial intermediate. The primary disconnection is at the α-hydroxy nitrile, which is the immediate precursor to the mandelic acid. This nitrile, 4-methoxy-2-nitromandelonitrile, can be formed from the corresponding aldehyde and a cyanide source.
Therefore, the retrosynthetic pathway is as follows:
This compound is disconnected back to its corresponding α-hydroxynitrile (mandelonitrile derivative) through hydrolysis.
4-Methoxy-2-nitromandelonitrile is disconnected to 4-Methoxy-2-nitrobenzaldehyde and a cyanide anion (CN⁻).
The general synthesis of mandelic acids from benzaldehydes via the cyanohydrin pathway is a classic and reliable method. erowid.org This involves reacting the aldehyde with a source of cyanide, often generated in situ from reagents like potassium cyanide or sodium cyanide, to form the mandelonitrile (B1675950) intermediate, which is then hydrolyzed to the carboxylic acid. erowid.org
Reaction Conditions and Parameter Optimization
The successful synthesis of this compound hinges on the careful optimization of reaction conditions for each step, from the formation of the precursor aldehyde to the final hydrolysis.
Synthesis of 4-Methoxy-2-nitrobenzaldehyde: The nitration of p-methoxybenzaldehyde requires stringent temperature control to prevent over-nitration and the formation of unwanted isomers. The reaction is typically carried out at low temperatures. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating system for aromatic compounds. magritek.com
Cyanohydrin Formation: The addition of cyanide to 4-Methoxy-2-nitrobenzaldehyde is a critical step. A common procedure involves first forming the bisulfite addition compound of the aldehyde by reacting it with sodium bisulfite. erowid.org This crystalline intermediate is then treated with a cyanide salt, like potassium cyanide, to form the mandelonitrile. erowid.org This two-step process can be safer than the direct addition of hydrogen cyanide. Optimization of this step involves controlling the pH, temperature, and stoichiometry of the reagents to maximize the yield of the cyanohydrin and minimize side reactions. The use of sodium bisulfite can also prevent enzyme deactivation in biocatalytic processes by sequestering the reactive aldehyde. almacgroup.com
Hydrolysis of Mandelonitrile: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic conditions, for example, by heating with concentrated hydrochloric acid. erowid.org The reaction proceeds through an intermediate ketimine hydrochloride, ultimately yielding the mandelic acid and ammonium (B1175870) chloride. erowid.org Parameter optimization would focus on the acid concentration, temperature, and reaction time to ensure complete hydrolysis without causing degradation of the product.
The table below summarizes typical conditions for the key reaction steps.
| Step | Reactants | Reagents & Solvents | Key Parameters | Product |
| Nitration | p-Methoxybenzaldehyde | Nitric acid, Methanesulfonic acid or Sulfuric acid magritek.com | Low temperature | 4-Methoxy-2-nitrobenzaldehyde |
| Cyanohydrin Formation | 4-Methoxy-2-nitrobenzaldehyde | Sodium bisulfite, Potassium cyanide, Water erowid.org | Controlled temperature, Vigorous stirring | 4-Methoxy-2-nitromandelonitrile |
| Hydrolysis | 4-Methoxy-2-nitromandelonitrile | Concentrated Hydrochloric Acid erowid.org | Heating | This compound |
Multistep Synthetic Pathways and Efficiency Considerations
A representative multistep pathway is:
Acetylation: 4-methoxyaniline is acetylated with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This protects the amine group for the subsequent nitration step. google.com
Nitration: The 4-methoxyacetanilide is nitrated. The acetamido group directs the incoming nitro group primarily to the ortho position due to its activating and directing effects. magritek.com This yields 4-methoxy-2-nitroacetanilide.
Hydrolysis: The acetamido group is hydrolyzed back to an amine, yielding 4-methoxy-2-nitroaniline (B140478). google.com
Conversion to Aldehyde: The amino group of 4-methoxy-2-nitroaniline is converted to the aldehyde. This can be achieved through a series of reactions, such as a Sandmeyer reaction to introduce a nitrile followed by reduction, or other methods to replace the diazonium salt with a formyl group.
Cyanohydrin Formation and Hydrolysis: The resulting 4-methoxy-2-nitrobenzaldehyde is then converted to this compound as previously described. erowid.org
Asymmetric Synthesis and Stereocontrol Techniques
For applications where a single enantiomer of this compound is required, asymmetric synthesis strategies are employed. These methods use chiral information to influence the stereochemical outcome of the reaction, producing an excess of one enantiomer over the other.
Chiral Auxiliaries and Catalysts in Enantioselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. york.ac.uk Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric aldol (B89426) and alkylation reactions.
In the context of mandelic acids, a prevalent enantioselective method is the asymmetric hydrogenation of a prochiral α-keto acid or its ester. This approach utilizes a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially.
Key Catalytic Systems:
Ruthenium-based catalysts: Complexes like Ru-MeObiphep have demonstrated high efficiency in the hydrogenation of substituted phenylglyoxylic acid esters, achieving high enantiomeric excess (ee) and turnover numbers. researchgate.net
Platinum-based catalysts: Platinum catalysts supported on materials like alumina (B75360) and modified with chiral auxiliaries, such as cinchona derivatives, are also effective for producing chiral mandelates with high ee. researchgate.net
Rhodium-based catalysts: Cationic rhodium(I) complexes with chiral bisphosphine ligands like DTBM-MeO-BIPHEP are highly efficient for other types of asymmetric reactions and represent a class of catalysts applicable to related transformations. researchgate.net
Organocatalysis provides a metal-free alternative for asymmetric synthesis. For instance, an epi-quinine-derived urea (B33335) can act as an organocatalyst in a one-pot sequence involving Knoevenagel condensation and asymmetric epoxidation to produce (R)-mandelic acid esters in good yield and enantioselectivity. nih.gov
The table below highlights examples of catalysts used in the asymmetric synthesis of mandelic acid derivatives.
| Catalyst/Auxiliary Type | Example | Reaction Type | Product | Enantiomeric Excess (ee) |
| Homogeneous Catalyst | Ru-MeObiphep | Asymmetric Hydrogenation | (R)-p-Cl mandelic acid methyl ester | 93% researchgate.net |
| Heterogeneous Catalyst | Pt/Al₂O₃ with Cinchona derivative | Asymmetric Hydrogenation | (R)-methyl p-chloromandelate | 93% researchgate.net |
| Organocatalyst | epi-quinine-derived urea | One-pot condensation/epoxidation | (R)-methyl mandelates | High nih.gov |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Alkylation/Aldol | Chiral acids/alcohols | High |
Diastereoselective and Enantioselective Approaches in Related Systems
Diastereoselective and enantioselective methods developed for similar molecular frameworks can often be adapted for the synthesis of this compound. These approaches leverage either substrate control, where existing chirality in the starting material directs the stereochemistry of new chiral centers, or reagent/catalyst control.
A notable example of substrate control is the highly diastereoselective arylation of an enolate derived from optically active (S)-mandelic acid. acs.org By converting (S)-mandelic acid into a rigid 1,3-dioxolan-4-one, the existing stereocenter directs the approach of an electrophile, leading to products with high diastereoselectivity. acs.org
Chemoenzymatic strategies offer powerful and highly selective routes. Lipase-mediated enzymatic kinetic resolution (EKR) of racemic mandelonitrile or its acetate (B1210297) can effectively separate the two enantiomers. sbq.org.br In this process, the enzyme selectively acylates or hydrolyzes one enantiomer faster than the other, allowing for the separation of a slow-reacting enantiomer and a fast-forming product, both with high optical purity. This strategy has been used to obtain both (R)- and (S)-mandelic acid in good yields and high enantiomeric excesses (up to 98% ee). sbq.org.br
Furthermore, biocatalytic cascades can achieve dynamic kinetic resolution. For instance, a system combining a mandelate (B1228975) racemase (which interconverts the enantiomers of the starting material), an enantioselective oxidase (which consumes one enantiomer), and a transaminase (which converts the resulting α-keto acid to a chiral amine) can transform a racemic mandelic acid into a single enantiomer of a phenylglycine derivative. acs.orguga.edu The nitro-Mannich (aza-Henry) reaction, which forms a β-nitroamine from a nitroalkane and an imine, is another potent method for creating up to two new chiral centers with high stereocontrol using organocatalysts or metal complexes. nih.gov
These advanced methods demonstrate the breadth of techniques available for exerting precise control over stereochemistry in the synthesis of complex molecules like this compound.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic and chemoenzymatic strategies offer powerful alternatives to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes to produce complex molecules under mild conditions. These approaches are particularly valuable for the synthesis of chiral compounds like this compound, where stereochemical control is paramount.
The synthesis of mandelic acid and its derivatives via biocatalysis is well-established, providing a foundation for developing pathways to this compound. researchgate.netmdpi.comnih.gov Key enzymatic routes include the hydrolysis of nitriles, oxidation of alcohols, and reduction of ketones. nih.gov While direct enzymatic synthesis of this compound is not extensively documented, pathways for related nitroaromatic and mandelic acid compounds suggest potential strategies.
Biotransformation of nitroaromatic compounds is a critical first step. Microorganisms have evolved diverse pathways to metabolize these compounds, often initiating with either reduction or oxidation of the nitro group. asm.orgnih.gov For instance, the reduction of a nitro group to an amine is a common biological transformation, catalyzed by nitroreductases found in various bacteria. omicsonline.orgresearchgate.netnih.gov This could be applied to a precursor like 4-methoxy-2-nitrobenzaldehyde. Conversely, oxidative pathways can introduce hydroxyl groups onto the aromatic ring, a strategy bacteria use to degrade compounds like 2-nitrophenol. asm.org
For the construction of the mandelic acid moiety, several enzymatic classes are employed:
Nitrilases (EC 3.5.5.1): These enzymes catalyze the hydrolysis of a nitrile group directly to a carboxylic acid. almacgroup.com A chemoenzymatic approach could involve the chemical synthesis of 4-methoxy-2-nitromandelonitrile, followed by stereoselective hydrolysis by a nitrilase to yield the desired mandelic acid enantiomer. nih.govresearchgate.net Dynamic kinetic resolution using nitrilases has been particularly effective for producing high concentrations of (R)-mandelic acid analogues. nih.gov
Hydroxynitrile Lyases (HNLs): HNLs catalyze the asymmetric addition of hydrogen cyanide to an aldehyde. An (S)-selective HNL could be used with 4-methoxy-2-nitrobenzaldehyde to form (S)-4-methoxy-2-nitromandelonitrile, which can then be hydrolyzed to the corresponding acid. nih.govresearchgate.net
Dehydrogenases: Mandelate dehydrogenase is a key enzyme in the microbial degradation pathway of mandelic acid and can be used for its synthesis. researchgate.net For example, a dehydrogenase could catalyze the stereoselective reduction of a precursor like 4-methoxy-2-nitrophenylglyoxylic acid to the final product.
A research team from the Max Planck Institute developed a three-enzyme cascade to convert benzaldehyde (B42025) and oxalic acid into mandelic acid under mild conditions, avoiding the use of toxic cyanide. mpg.dechemeurope.com Such multi-enzyme cascades represent a promising strategy for sustainable synthesis. nih.gov
| Enzyme Class | Reaction Catalyzed | Potential Precursor for this compound | Reference |
|---|---|---|---|
| Nitrilase | Stereoselective hydrolysis of a nitrile to a carboxylic acid | 4-Methoxy-2-nitromandelonitrile | nih.govalmacgroup.com |
| Hydroxynitrile Lyase (HNL) | Asymmetric addition of HCN to an aldehyde | 4-Methoxy-2-nitrobenzaldehyde | researchgate.net |
| Dehydrogenase | Stereoselective reduction of a keto acid or oxidation of a diol | 4-Methoxy-2-nitrophenylglyoxylic acid | researchgate.net |
| Lipase/Esterase | Kinetic resolution of racemic mandelate esters | Racemic this compound ester | mdpi.com |
Advances in metabolic and protein engineering allow for the design of customized microbial cell factories and enzymes for targeted synthesis. nih.gov This approach can enhance the production of mandelic acid and its derivatives by optimizing metabolic fluxes and improving enzyme characteristics. mdpi.comnih.gov
Metabolic engineering of Escherichia coli has been successfully used for the de novo biosynthesis of mandelic acid from glucose. mdpi.com By screening for efficient enzymes, optimizing precursor supply pathways (such as the shikimate pathway), and repressing competing metabolic routes using tools like CRISPRi, researchers achieved a titer of 9.58 g/L of mandelic acid in a bioreactor. mdpi.com A similar strategy could be adapted for this compound by introducing genes for nitration or using engineered enzymes that accept methoxy-substituted precursors. For example, engineered E. coli strains have been developed to produce (R)-mandelic acid from renewable feedstocks like glycerol (B35011) and glucose by expressing a five-enzyme artificial cascade. nih.gov
Protein engineering focuses on modifying the enzymes themselves to improve properties like activity, stability, and stereoselectivity. Rational protein engineering of a nitrilase from Bacillus cereus (BCJ2315) was used to develop a scalable, one-pot synthesis of (R)-2-methoxymandelic acid. almacgroup.com Through molecular docking and analysis, a focused library of mutants was created and screened, leading to an enzyme with improved performance. The optimized process, using lyophilized whole cells, afforded the product in 97% enantiomeric excess (ee) and 70% isolated yield on a multigram scale. almacgroup.com This demonstrates that enzymes can be tailored to efficiently process substituted mandelonitrile precursors, a technique directly applicable to the synthesis of this compound.
| Engineering Approach | Organism/Enzyme | Target Product | Key Improvement | Reference |
|---|---|---|---|---|
| Metabolic Engineering (Pathway Optimization, CRISPRi) | Escherichia coli | Mandelic Acid | De novo synthesis from glucose; 9.58 g/L titer achieved. | mdpi.com |
| Protein Engineering (Rational Design, Mutagenesis) | Nitrilase (BCJ2315) | (R)-2-Methoxymandelic Acid | Improved selectivity, activity, and stability; enabled a one-pot process with 97% ee. | almacgroup.com |
| Artificial Enzyme Cascade | Escherichia coli | (R)-Mandelic Acid | Synthesis from L-phenylalanine, glycerol, or glucose; up to 913 mg/L product. | nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. divyarasayan.orgijirmps.orgijsra.net For the synthesis of this compound, this involves developing environmentally benign nitration methods and utilizing technologies that minimize waste and energy consumption. jddhs.com
Traditional aromatic nitration often employs a mixture of nitric and sulfuric acids, generating significant acidic waste. rsc.org Green chemistry seeks alternatives that are safer and produce less waste. unife.it
Solvent-free reaction conditions are a key aspect of green chemistry. jddhs.com Research has shown that aromatic nitro compounds can be readily reduced to the corresponding amines using hydrazine (B178648) hydrate (B1144303) supported on alumina under solvent-free microwave irradiation, offering a green method for precursor modification. researchgate.net For the nitration step, methodologies have been developed that avoid harsh mixed acids. For example, trifluoromethanesulfonic acid can catalyze aromatic nitration using 68% nitric acid under solvent-free conditions, achieving high yields in a short time. organic-chemistry.org Another approach involves using tert-butyl nitrite (B80452) at ambient temperature, which can be applied to the C-nitro functionalization of aromatic molecules, minimizing waste generation and energy expenditure. dtic.mil The use of ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, as both catalyst and solvent, also enables the nitration of various aryl compounds under mild, solvent-free conditions. organic-chemistry.org
Continuous flow chemistry, particularly using microreactors, offers a safer, more efficient, and scalable alternative to traditional batch processing for hazardous reactions like nitration. rsc.orgbeilstein-journals.orgmicroflutech.com The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over highly exothermic reactions and reducing the risk of thermal runaways. rsc.orgmicroflutech.com
The nitration of aromatic compounds is well-suited for continuous flow systems. microflutech.com Studies have demonstrated that continuous flow nitration can lead to higher yields, improved selectivity, and significantly shorter reaction times compared to batch methods. beilstein-journals.orgsoton.ac.uk For example, the nitration of toluene (B28343) in a microreactor showed that the initial reaction rate could be doubled by increasing the temperature from 25 °C to 60 °C, a change that would be risky in a large batch reactor. beilstein-journals.org A patent for the synthesis of 4-methoxy-2-nitroaniline, a potential precursor to the target acid, specifically utilizes a continuous flow reactor to achieve high reaction speed, safety, selectivity, and yield, with minimal byproducts. google.com This process intensification approach overcomes many limitations of traditional nitration, making it a key technology for the sustainable synthesis of this compound and its intermediates. rsc.orgacs.org
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Reference |
|---|---|---|---|
| Safety | Higher risk of thermal runaway due to poor heat transfer. | Excellent temperature control, minimal reactant volume, inherently safer. | rsc.orgmicroflutech.com |
| Efficiency | Longer reaction times, lower throughput. | Short residence times (seconds to minutes), high throughput. | rsc.orgsoton.ac.uk |
| Selectivity & Yield | Difficult to control, often leading to byproducts. | Precise control of parameters leads to higher selectivity and yield. | rsc.orgmicroflutech.com |
| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by numbering up (running reactors in parallel). | beilstein-journals.org |
Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 2 Nitromandelic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical transformations in 4-methoxy-2-nitromandelic acid. Common reactions include esterification, amide formation, and conversion to more reactive acyl derivatives.
Esterification: One of the most fundamental reactions of carboxylic acids is their conversion into esters. openstax.org The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a typical method for this transformation. For mandelic acid derivatives, this process is valuable for creating building blocks in organic synthesis. nih.govresearchgate.net For instance, crude mandelic acids can undergo a final esterification step to produce methyl mandelates by treatment with an alcohol (e.g., methanol) and an acid catalyst like p-toluenesulfonic acid at elevated temperatures. researchgate.net The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. openstax.org
Amide Formation: Carboxylic acids can be converted to amides, though the direct reaction with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is first converted to a more reactive intermediate. Reagents like dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation. openstax.org Biocatalytic methods also provide a route to amides; for example, lipase has been used for the asymmetric amidation of mandelic acid. nih.gov Furthermore, certain nitrilase enzymes can convert mandelonitrile (B1675950) not only to mandelic acid but also to mandelic acid amide, offering a pathway to chiral amides. nih.gov
Conversion to Acid Chlorides: For reactions requiring a more electrophilic acylating agent, the carboxylic acid can be converted to an acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂). The reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is replaced by a much better leaving group, which is then displaced by a chloride ion. openstax.org
Oxidation/Decarboxylation: The carboxylic acid functionality, in conjunction with the adjacent hydroxyl group, is susceptible to oxidation. The oxidation of mandelic acid by hydrous manganese oxide (HMO) proceeds through intermediates, eventually leading to benzoic acid, demonstrating the reactivity of this part of the molecule under specific oxidative conditions. rsc.org
Table 1: Summary of Reactions at the Carboxylic Acid Functionality
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., p-TsOH), Heat | Ester | openstax.orgresearchgate.net |
| Amide Formation | Amine, Coupling Agent (e.g., DCC) or Biocatalyst (Lipase) | Amide | openstax.orgnih.gov |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride | openstax.org |
| Oxidation | Hydrous Manganese Oxide (HMO) | α-Keto Acid, Aldehyde, Benzoic Acid | rsc.org |
Transformations at the Hydroxyl Group
The benzylic hydroxyl group in this compound is another key site for reactivity, participating in oxidation, etherification, and acylation reactions.
Oxidation: The secondary alcohol of the mandelic acid framework can be oxidized to a ketone, yielding the corresponding α-keto acid, phenylglyoxylic acid. This transformation is a key step in the oxidation pathway of mandelic acid by hydrous manganese oxide (HMO), where mandelic acid is first oxidized to phenylglyoxylic acid and benzaldehyde (B42025). rsc.org Enzymatic oxidation is also a well-studied process. (S)-Mandelate dehydrogenase, for example, is a flavin-dependent enzyme that oxidizes (S)-mandelate to benzoylformate (the keto-acid product). nih.gov
Etherification and Acylation (Protection): The hydroxyl group can be converted into an ether or an ester. The formation of α-alkoxy esters can be achieved when primary alcohols are used in a domino ring-opening esterification process following an epoxidation step in a one-pot synthesis of mandelic acid derivatives. researchgate.net In many synthetic procedures, particularly those involving C-H functionalization of the aromatic ring, the hydroxyl group is protected to prevent unwanted side reactions. Common protecting groups include acetates (Ac) and pivaloates (Piv), which are installed via acylation of the hydroxyl group. acs.org For example, pivaloyl-protected mandelic acid is used as a substrate in palladium-catalyzed C-H olefination reactions. acs.org
Table 2: Key Transformations of the Hydroxyl Group
| Transformation | Description | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Oxidation | Conversion of the secondary alcohol to a ketone. | Hydrous Manganese Oxide (HMO), (S)-Mandelate Dehydrogenase | α-Keto Acid | rsc.orgnih.gov |
| Etherification | Formation of α-alkoxy derivatives. | Primary Alcohols in a domino reaction sequence. | α-Alkoxy Ester | researchgate.net |
| Acylation | Protection of the hydroxyl group as an ester. | Acetic Anhydride (B1165640), Pivaloyl Chloride | Acetate (B1210297), Pivaloate | acs.org |
Electrophilic and Nucleophilic Aromatic Substitutions
The aromatic ring of this compound is substituted with a strongly activating methoxy (B1213986) group and a strongly deactivating nitro group, which dictates its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution: The outcome of electrophilic substitution is governed by the directing effects of the existing substituents.
Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.
Nitro Group (-NO₂): This is a very strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. quora.com It is a meta-director. libretexts.orgmsu.edu
Combined Effect: In this compound, the positions ortho to the methoxy group are C3 and C5. The positions meta to the nitro group are C1 and C5. Therefore, the directing effects of both groups reinforce substitution at the C5 position. The C3 position is sterically hindered by the adjacent nitro group and less activated. The strong deactivating nature of the nitro group means that harsh reaction conditions are often required for electrophilic substitutions on nitro-substituted benzenes. libretexts.orgmsu.edu
Palladium-catalyzed C-H functionalization reactions offer modern alternatives for substitution on the aromatic ring of mandelic acid derivatives. Using the carboxylic acid group as a directing group, reactions such as arylation, iodination, and olefination can be achieved selectively at the ortho C-H bonds of the phenyl ring. acs.org
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, the nitro group can be displaced by a strong nucleophile. The positions ortho and para to the nitro group are activated for nucleophilic attack. This provides a synthetically useful method for replacing a nitro group with other functionalities. acs.org
Stereoselective Chemical Modifications
The chiral center at the α-carbon makes this compound a target for stereoselective synthesis and modification. A reaction that forms one stereoisomer in preference to another is considered stereoselective. masterorganicchemistry.com
Asymmetric Synthesis: Enantiomerically pure mandelic acid derivatives are valuable intermediates in the pharmaceutical industry. mdpi.com Asymmetric synthesis strategies are employed to produce single enantiomers.
Organocatalysis: One-pot enantioselective syntheses can produce (R)-mandelic acid esters and their α-alkoxy derivatives from aldehydes with good to high yield and enantioselectivity. These methods may use chiral organocatalysts, such as epi-quinine-derived urea (B33335), in a sequence of reactions including Knoevenagel condensation and asymmetric epoxidation. nih.govresearchgate.net
Biocatalysis: Enzymes offer high stereoselectivity. For instance, recombinant E. coli strains expressing an (R)-specific oxynitrilase and an arylacetonitrilase can be used to synthesize (R)-mandelic acid and (R)-mandelic acid amide. nih.gov Most nitrilases exhibit stereoselectivity through the specific three-dimensional structure of their active sites, leading to the preferential production of (R)-mandelic acid from mandelonitrile. mdpi.com
Chiral Auxiliaries: The direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines can produce optically active mandelic acid, where the diastereoselectivity is dependent on the counterion. drexel.edu
Stereoretentive Reactions: It is often crucial to perform reactions without affecting the configuration of the existing stereocenter. For example, in the palladium-catalyzed C-H functionalization of mandelic acid derivatives, it was found that no epimerization occurred at the α-carbon, and the product was obtained with high enantiomeric excess (98% ee). acs.org
Detailed Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.
Fischer Esterification Mechanism: This is an acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid to activate it towards nucleophilic attack.
Nucleophilic attack by the alcohol on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group to form a protonated ester.
Deprotonation to yield the final ester product. openstax.org
Oxidation Mechanism: The mechanism of oxidation at the α-carbon has been studied in detail. For the enzyme (S)-mandelate dehydrogenase, the reaction is not a concerted hydride transfer. Instead, evidence points to the transient formation of a carbanion/ene(di)olate intermediate. This is supported by the observation of a charge-transfer intermediate during the oxidation of neutral ester substrates to uncharged products. nih.gov This suggests a stepwise mechanism involving proton abstraction from the α-carbon followed by electron transfer.
Reactions of the Nitro Group: The reactivity of the nitroaromatic system has been investigated through theoretical studies. The unimolecular decomposition of nitrobenzenes can proceed via two main pathways: direct C-NO₂ bond cleavage or isomerization to a phenylnitrite followed by O-NO bond breaking. acs.org These decomposition pathways are influenced by the nature and position of other substituents on the ring. acs.org While not a synthetic transformation, this provides insight into the molecule's stability.
Derivatization Strategies for Chemical Analysis and Spectroscopic Enhancement
Derivatization of this compound is often necessary for its analysis, particularly for separating its enantiomers and enhancing spectroscopic signals.
Derivatization for Chiral Separations: Enantiomerically pure mandelic acid and its derivatives are important in the pharmaceutical industry, making their separation and analysis critical. nih.govzju.edu.cn High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this purpose. A liquid chromatographic method has been developed for the chiral separation of mandelic acid and its derivatives, including 4-methoxymandelic acid, using a CHIRALPAK® IC column, which successfully resolved the enantiomers. nih.govzju.edu.cn Another approach involves molecular imprinting, where a polymer is created with cavities that are sterically and chemically complementary to a specific enantiomer (the template), allowing for effective chromatographic resolution of a racemic mixture. researchgate.netredalyc.org
Spectroscopic Analysis: The structure and properties of mandelic acid derivatives can be characterized using various spectroscopic techniques, often aided by theoretical calculations.
FT-IR and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, allowing for the identification of functional groups. The formation of complexes, such as an ion-pair complex between mandelic acid and carnitine, can be confirmed by shifts in the characteristic vibrational bands observed in FT-IR spectra. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the molecular structure. Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for structural confirmation. nih.govresearcher.life
Computational Analysis: DFT calculations are also employed to determine optimized molecular structures, thermodynamic parameters, charge distribution, and HOMO/LUMO energies, providing a deeper understanding of the molecule's electronic properties and reactivity. nih.govresearcher.life
Table 3: Analytical Derivatization and Characterization Techniques
| Technique | Purpose | Details | Reference |
|---|---|---|---|
| Chiral HPLC | Enantiomeric Separation | Use of Chiral Stationary Phases (e.g., CHIRALPAK® IC) to resolve (R)- and (S)-enantiomers. | nih.govzju.edu.cn |
| Molecular Imprinting | Enantiomeric Separation | Creation of polymers with specific recognition sites for one enantiomer to be used as a stationary phase. | researchgate.netredalyc.org |
| FT-IR/Raman Spectroscopy | Structural Characterization | Identification of functional groups and confirmation of derivative formation through vibrational spectra. | nih.govnih.govresearcher.life |
| NMR Spectroscopy | Structural Elucidation | Determination of the chemical environment of atoms within the molecule, often correlated with DFT calculations. | nih.govresearcher.life |
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 2 Nitromandelic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-Methoxy-2-nitromandelic acid, both ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic ring and for analyzing the stereochemistry of the chiral center.
In ¹H NMR spectra of related ortho-substituted N-methoxy-N-methyl benzamides, the protons of the N-methoxy and N-methyl groups often appear as broad humps at room temperature due to restricted rotation around the C-N amide bond. niscpr.res.in Upon heating, these broad signals resolve into two sharp singlets, indicating faster rotation at higher temperatures. niscpr.res.in For instance, in one derivative, the N-methyl and O-methyl protons appeared as two broad humps between 3.14-3.32 ppm at 25°C, but as sharp singlets at 3.18 ppm (NMe) and 3.47 ppm (OMe) at 75°C in DMSO-d6. niscpr.res.in The aromatic protons typically appear as multiplets in the downfield region, and their splitting patterns can confirm the substitution pattern.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy (B1213986) and nitro substituents. In related compounds, the methoxy group carbon (O-CH₃) typically resonates around 55-61 ppm. niscpr.res.inbeilstein-journals.org The carbonyl carbon of the carboxylic acid or amide group would be expected to appear significantly downfield. For example, in N-(4-methoxy-2-nitrophenyl)acetamide, the carbonyl carbon of the acetamido group is observed, providing a reference for similar functional groups. nih.gov
The stereochemical analysis of mandelic acid derivatives can be facilitated by NMR, often through the use of chiral derivatizing agents. For instance, the absolute configuration of a related metabolite, 4-(6-methoxy-2-naphthyl)butan-2-ol, was determined using diastereomeric esters of 1-fluoroindan-1-carboxylic acid (FICA), which could be distinguished by ¹H and ¹⁹F NMR. nih.gov A similar approach could be applied to this compound to determine its absolute configuration.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Ortho-Substituted Benzamide (B126) Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.18 | s | N-CH₃ (at 75°C) |
| ¹H | 3.47 | s | O-CH₃ (at 75°C) |
| ¹³C | 32.6 | N-CH₃ | |
| ¹³C | 60.7 | O-CH₃ |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of this compound derivatives with high accuracy.
For example, the HRMS (ESI) of an ortho-substituted N-methoxy-N-methyl benzamide showed a calculated m/z for [M+H]⁺ of 200.0478, with the found value being 200.0473, confirming the elemental composition C₉H₁₁NO₂Cl. niscpr.res.in This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
The fragmentation patterns observed in the mass spectrum provide clues about the molecular structure. In derivatives of this compound, characteristic fragmentation would be expected to involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. The cleavage of the bond between the chiral carbon and the aromatic ring is also a likely fragmentation pathway. The presence of the nitro and methoxy groups would further influence the fragmentation, potentially leading to the loss of NO₂ and CH₃ radicals.
Table 2: High-Resolution Mass Spectrometry Data for a Related Benzamide Derivative
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 2-chloro N-methoxy-N-methyl benzamide | [M+H]⁺ | 200.0478 | 200.0473 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), nitro (NO₂), and methoxy (C-O) groups.
The O-H stretching vibration of the carboxylic acid and the benzylic alcohol would appear as a broad band in the region of 3300-2500 cm⁻¹. lumenlearning.com The C=O stretching of the carboxylic acid is expected to show a strong absorption between 1760 and 1690 cm⁻¹. lumenlearning.com The nitro group has two characteristic stretching vibrations: an asymmetric stretch between 1560-1490 cm⁻¹ and a symmetric stretch between 1370-1310 cm⁻¹. scielo.org.za The C-O stretching of the methoxy group and the carboxylic acid would be observed in the fingerprint region, typically between 1320-1210 cm⁻¹. lumenlearning.com Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. vscht.cz
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound derivatives is characterized by absorptions arising from the substituted benzene (B151609) ring. In a study of 4-methoxy-2-nitroaniline (B140478), the electronic absorption spectrum showed good agreement with theoretical calculations. nih.gov For a related thiazolidinone derivative containing a 4-methoxyphenyl (B3050149) group, two absorption peaks were observed at 348 and 406 nm in the ultraviolet region. scielo.org.za These absorptions are attributed to π → π* transitions within the aromatic system, which are influenced by the presence of the electron-donating methoxy group and the electron-withdrawing nitro group.
Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic acid and alcohol) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic acid) | Stretching | 1760-1690 |
| NO₂ (Nitro) | Asymmetric Stretching | 1560-1490 |
| NO₂ (Nitro) | Symmetric Stretching | 1370-1310 |
| C-O (Methoxy and Carboxylic acid) | Stretching | 1320-1210 |
| Aromatic C-H | Stretching | ~3100-3000 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation. While the crystal structure of this compound itself is not described in the provided search results, the structures of several related compounds offer valuable insights into the expected molecular geometry and intermolecular interactions.
The crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide reveals that the molecule is significantly non-planar. nih.gov The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamido groups are twisted out of the plane. nih.gov Specifically, the torsion angle for the methoxy group is 6.1 (5)°, for the nitro group is -12.8 (5)°, and for the acetamido group is 25.4 (5)°. nih.gov An intramolecular N-H···O hydrogen bond is observed between the amide proton and an oxygen atom of the nitro group. nih.gov
In the crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, the molecule adopts an E-configuration at the C=N bond, and there is an intramolecular O-H···N hydrogen bond. researchgate.net The dihedral angle between the two substituted phenyl rings is 30.5°. researchgate.net
Table 4: Crystallographic Data for a Derivative, N-(4-methoxy-2-nitrophenyl)acetamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀N₂O₄ |
| Crystal System | Not specified |
| C9—O2—C4–C3 Torsion Angle | 6.1 (5)° |
| O3—N2—C2—C1 Torsion Angle | -12.8 (5)° |
| C7—N1—C1—C6 Torsion Angle | 25.4 (5)° |
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of powerful techniques for determining the absolute configuration of chiral molecules in solution. researchgate.net These methods rely on the differential interaction of left and right circularly polarized light with a chiral compound. mgcub.ac.in
The absolute configuration of a flexible molecule like this compound can be established by comparing the experimentally measured CD and/or ORD spectra with those predicted by quantum chemical calculations. This approach has been successfully applied to determine the absolute configuration of various natural products and pharmaceuticals. researchgate.net
The process typically involves a conformational search to identify the low-energy conformers of the molecule. Then, for each conformer, the chiroptical properties are calculated using methods like time-dependent density functional theory (TDDFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Computational and Theoretical Chemistry Studies on 4 Methoxy 2 Nitromandelic Acid
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular structure of a compound like 4-Methoxy-2-nitromandelic acid. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate these properties. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for optimizing molecular geometry and calculating electronic properties.
These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, the electronic structure can be characterized by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting chemical reactivity.
Table 1: Illustrative Calculated Structural Parameters for this compound
| Parameter | Illustrative Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-NO2 bond length | ~1.47 Å |
| C-OCH3 bond length | ~1.36 Å |
| O-H (carboxyl) bond length | ~0.97 Å |
| C=O (carboxyl) bond length | ~1.21 Å |
| Aromatic Ring Bond Angle | ~120° |
Note: These values are hypothetical and serve as examples of the types of data obtained from quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound—specifically around the carboxylic acid and methoxy (B1213986) groups—suggests the existence of multiple stable conformations. Conformational analysis is performed to identify the lowest energy (most stable) conformers. This typically involves systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how different conformations interconvert and how the molecule interacts with its environment, such as a solvent. These simulations are governed by force fields that approximate the potential energy of the system.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its synthesis, degradation, or participation in various chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.
A critical aspect of this modeling is the characterization of transition states—the highest energy points along the reaction coordinate. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transition states.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted, aiding in the interpretation of experimental NMR spectra.
Reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide valuable information about the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. Other descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness.
Table 2: Illustrative Predicted Reactivity Descriptors for this compound
| Descriptor | Definition | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 2.1 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.3 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
Note: These values are hypothetical and serve as examples of the types of data obtained from quantum chemical calculations.
Utility of 4 Methoxy 2 Nitromandelic Acid As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Organic Molecules
The structural framework of 4-methoxy-2-nitromandelic acid makes it an adept building block for the assembly of intricate organic molecules. The carboxylic acid and hydroxyl groups provide convenient handles for elongation and modification, while the nitro group can be chemically transformed into other functional groups, such as amines, which opens up further synthetic possibilities.
The synthesis of complex bioactive molecules often relies on the strategic incorporation of multifunctional building blocks. While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, its constituent parts suggest its potential utility. For instance, substituted mandelic acid units are found in various biologically active compounds, and the 4-methoxy-2-nitrophenyl moiety can be a precursor to other substituted aromatic rings. The inherent chirality of the mandelate (B1228975) core is particularly significant in the synthesis of enantiomerically pure pharmaceuticals and natural products.
A summary of the key functionalities of this compound and their potential roles in complex molecule synthesis is presented below:
| Functional Group | Potential Role in Synthesis |
| Carboxylic Acid | Esterification, amidation, reduction to an alcohol |
| α-Hydroxyl Group | Protection, etherification, oxidation to a ketone |
| Chiral Center | Introduction of stereochemistry |
| 4-Methoxy Group | Electronic modification of the aromatic ring |
| 2-Nitro Group | Reduction to an amine, precursor for heterocycle formation |
Application in the Synthesis of Chiral Scaffolds
The presence of a stereogenic center in this compound makes it a valuable asset in asymmetric synthesis for the construction of chiral scaffolds. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are then subsequently removed. Mandelic acid itself is a well-known chiral auxiliary wikipedia.org.
While specific applications of this compound as a chiral auxiliary are not widely reported, its structural similarity to mandelic acid suggests its potential in this role. The α-hydroxy acid moiety can be used to introduce chirality and guide the stereoselective formation of new stereocenters in a target molecule.
The process of using a chiral auxiliary typically involves the following steps:
Attachment: The chiral auxiliary is covalently attached to the substrate molecule.
Diastereoselective Reaction: The chiral auxiliary directs a subsequent reaction to favor the formation of one diastereomer over the other.
Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule.
The effectiveness of a chiral auxiliary is often determined by its ability to create a rigid, well-defined steric environment that biases the approach of reagents. The substituted phenyl ring of this compound could potentially influence this steric environment.
Precursor in the Development of Advanced Chemical Tools and Linkers
The 4-methoxy-2-nitrophenyl group within this compound is structurally related to the o-nitrobenzyl group, a well-established photolabile protecting group and the core of many photocleavable linkers dtu.dknih.gov. These linkers are designed to be stable under a variety of chemical conditions but can be cleaved upon exposure to UV light, allowing for the controlled release of a tethered molecule dtu.dk. This property is highly valuable in various fields, including drug delivery, materials science, and bioconjugation.
A notable example of a related structure being used in this context is the synthesis of 4-(4-(1-(((3-azidopropoxy)carbonyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid , a photocleavable linker nih.gov. This compound shares the 4-methoxy-nitro-substituted aromatic core, highlighting the potential of this compound derivatives in the design of such advanced chemical tools. The nitro group is essential for the photochemical cleavage mechanism, which proceeds through an intramolecular redox reaction upon photoexcitation dtu.dk.
Bifunctional linkers, which possess two different reactive functional groups, are crucial for connecting different molecular entities, such as in antibody-drug conjugates (ADCs) or for attaching molecules to surfaces nih.govnih.gov. This compound, with its carboxylic acid and hydroxyl groups, provides a scaffold that could be readily elaborated into a bifunctional linker. For instance, one functional group could be used to attach a payload molecule, while the other could be modified for conjugation to a carrier molecule.
| Linker Type | Key Feature | Potential Role of this compound |
| Photocleavable Linker | Light-induced cleavage | The 2-nitrobenzyl core allows for photo-release |
| Bifunctional Linker | Two distinct reactive sites | Carboxylic acid and hydroxyl groups can be differentially functionalized |
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functional groups present in this compound make it a potential precursor for the synthesis of various heterocyclic systems.
The 2-nitro group on the aromatic ring is particularly significant in this context. Reduction of the nitro group to an amine generates an ortho-amino-substituted aromatic compound. This intermediate can then undergo intramolecular cyclization reactions with the other functional groups on the molecule or with external reagents to form fused heterocyclic rings. For example, the resulting amine could react with the carboxylic acid (or a derivative) to form a lactam, or with the hydroxyl group to form other ring systems.
While direct examples of the use of this compound in specific heterocyclic syntheses are not prevalent in the literature, the general principles of heterocyclic chemistry support its potential utility. For instance, derivatives of this acid could potentially be used in reactions like the Ugi or Pictet-Spengler reactions, which are powerful methods for constructing complex nitrogen-containing heterocycles, although no specific examples have been found. The intramolecular cyclization of amides derived from ortho-substituted anilines is a common strategy for the synthesis of N-heterocycles rsc.orgrsc.org.
The following table summarizes potential heterocyclic systems that could be accessed from derivatives of this compound:
| Precursor Derivative | Potential Heterocyclic Product |
| ortho-Amino derivative | Benzoxazinone, Dihydroquinoxalinone |
| Amide derivative | Lactam-fused systems |
Emerging Research Avenues and Future Perspectives in 4 Methoxy 2 Nitromandelic Acid Chemistry
Development of Novel Catalytic Systems for Synthesis
The pursuit of efficient and highly selective methods for synthesizing 4-Methoxy-2-nitromandelic acid is driving the development of innovative catalytic systems. Research is moving beyond traditional methods to explore sophisticated catalysts that offer superior control over stereochemistry and reaction conditions, which is crucial for producing enantiomerically pure compounds.
Key Developments:
Asymmetric Organocatalysis: Small chiral organic molecules are being investigated as catalysts to induce enantioselectivity. nih.gov These organocatalysts, such as proline derivatives and chiral phosphoric acids, function through various activation modes, including the formation of iminium and enamine intermediates or through hydrogen bonding. nih.govmdpi.combeilstein-journals.org This approach avoids the use of metals, aligning with green chemistry principles.
Chiral Brønsted Acid and Base Catalysis: Chiral Brønsted acids are playing a significant role in various asymmetric transformations. frontiersin.org Similarly, chiral Brønsted bases, often containing chiral amine moieties, create complex hydrogen-bonding networks between the substrate and nucleophile to control the stereochemical outcome. frontiersin.org
Bifunctional Catalysts: Catalysts that possess both a Brønsted acid and a Brønsted base site, or a Lewis acid and a Lewis base site, are being designed to activate both the nucleophile and the electrophile simultaneously. A notable example is the development of a dual chiral organocatalyst combining a BIMAH amine with a thiourea (B124793) motif for asymmetric reactions, achieving high diastereomeric ratios and enantioselectivity. mdpi.com
Transition-Metal Catalysis: The combination of organocatalysis with transition-metal catalysis is an emerging strategy to enable new synthetic pathways. nih.gov For instance, chiral iridium catalysts have been used in conjunction with amine catalysts in stereodivergent dual-catalytic strategies to access all possible stereoisomers of a product. nih.gov
These advanced catalytic systems aim to provide efficient access to key intermediates and final products with high enantiomeric excess (ee), as demonstrated in the synthesis of various chiral molecules. frontiersin.orgmdpi.com The selective catalytic reduction of the nitro group in aromatic nitro compounds to intermediates like phenylhydroxylamines is also a critical area of catalyst design. mdpi.comresearchgate.net
Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Principle | Advantages | Potential Application for this compound Synthesis |
|---|---|---|---|
| Asymmetric Organocatalysis | Uses small, chiral organic molecules to induce stereoselectivity. nih.gov | Metal-free, milder reaction conditions, readily available catalysts. mdpi.com | Enantioselective introduction of the hydroxyl group. |
| Chiral Brønsted Acids/Bases | Utilizes chiral acids or bases to control reaction stereochemistry through proton transfer and hydrogen bonding. frontiersin.org | High selectivity, operates under mild conditions. | Asymmetric synthesis of the α-hydroxy acid moiety. |
| Bifunctional Catalysts | Combines two catalytic functions (e.g., acid and base) in one molecule for synergistic activation. mdpi.com | Enhanced reactivity and selectivity through cooperative catalysis. | Stereocontrolled construction of the chiral center. |
| Dual Organo/Metal Catalysis | Merges organocatalysis with transition-metal catalysis to enable novel transformations. nih.gov | Broader substrate scope, access to unique reaction pathways. | Advanced C-H functionalization or cross-coupling steps. |
Exploration of Bio-Inspired Synthetic Strategies
Drawing inspiration from nature's synthetic machinery, researchers are exploring biocatalytic and biomimetic approaches for the synthesis of this compound. These strategies leverage the high efficiency and unparalleled stereoselectivity of enzymes to create more sustainable and effective chemical processes. nih.gov
Key Developments:
Enzymatic Synthesis: Biocatalysts, particularly enzymes, are highly valued for their ability to catalyze reactions under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov
Nitrilases: These enzymes can hydrolyze nitriles to carboxylic acids. almacgroup.com The stereoselective hydrolysis of a cyanohydrin precursor (mandelonitrile derivative) is a key strategy. The three-dimensional structure of the enzyme's active site allows for stereoselective binding, preferentially producing one enantiomer of the mandelic acid derivative. nih.gov
Dehydrogenases: l- or d-hydroxyisocaproate dehydrogenases (HicDHs) can be used for the asymmetric reduction of α-keto acids to furnish chiral α-hydroxy acids. mdpi.com
Aldolases: Stereoselective aldolases can be used in tandem with ketoreductases to produce chiral 2-hydroxy acids from simple achiral starting materials. acs.org
Whole-Cell Biotransformations: Utilizing entire microbial cells as catalysts offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. nih.gov Engineered microorganisms can be designed to perform multi-step synthetic sequences.
Biomimetic Synthesis: This approach involves designing synthetic catalysts and reaction cascades that mimic biological processes. nih.gov A key example is a bio-inspired cascade involving a Schenck–Ene reaction, a Hock rearrangement, and an aldol (B89426) addition to construct complex molecular frameworks. nih.gov
These bio-inspired methods are central to developing green and sustainable manufacturing processes. The use of enzymes in aqueous media at ambient temperature significantly reduces the environmental impact compared to traditional organic synthesis. almacgroup.com
Integration with Machine Learning in Chemical Synthesis Design
Key Developments:
Retrosynthetic Planning: AI-powered platforms can analyze a target molecule and propose viable synthetic pathways by identifying strategic bond disconnections. nih.gov These tools leverage vast reaction databases to suggest reactants and reaction steps, effectively navigating the complex chemical space to find the most efficient routes from commercially available starting materials. soken.ac.jpbiopharmatrend.com
Reaction Outcome and Yield Prediction: Machine learning models, such as random forests and deep neural networks, are being trained to predict the outcome and yield of chemical reactions with high accuracy. researchgate.netnih.gov By inputting reactant structures and reaction conditions, these models can forecast the likely success of a proposed transformation, saving significant experimental time and resources. soken.ac.jp Transformer-based models have demonstrated the ability to predict the products of chemical reactions with over 90% accuracy. soken.ac.jp
Optimization of Reaction Conditions: AI algorithms, particularly Bayesian optimization, can efficiently explore the multi-dimensional parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. preprints.org This approach can reduce the number of required experiments by as much as 85%. preprints.org
Table 2: Applications of Machine Learning in the Synthesis of this compound
| Machine Learning Application | Description | Impact on Synthesis |
|---|---|---|
| Retrosynthesis | AI algorithms propose synthetic pathways from target to starting materials. biopharmatrend.com | Rapidly identifies multiple potential and novel synthetic routes. |
| Forward Prediction | Models predict the product(s) and yield of a given set of reactants and conditions. nih.gov | Reduces trial-and-error experimentation by pre-screening reactions in silico. |
| Condition Optimization | Bayesian optimization and other algorithms suggest experiments to find optimal reaction parameters. chemrxiv.orgpreprints.org | Minimizes resource use and time required to achieve high yield and purity. |
| Catalyst Design | AI workflows can screen vast numbers of potential catalyst structures to identify promising candidates. arxiv.org | Accelerates the discovery of novel, highly efficient catalysts. |
Advanced In-Situ Monitoring Techniques for Reaction Optimization
To achieve optimal reaction performance, precise control over reaction parameters is essential. Advanced in-situ monitoring, often referred to as Process Analytical Technology (PAT), allows chemists to track the progress of a reaction in real-time, providing a wealth of data that can be used for optimization and control. mt.com The application of these techniques to the synthesis of this compound is critical for developing robust and scalable processes.
Key Developments:
Real-Time Spectroscopic Analysis:
NMR Spectroscopy: In-situ and inline Nuclear Magnetic Resonance (NMR) provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products directly in the reaction mixture. beilstein-journals.orgmpg.de This is particularly useful for elucidating reaction mechanisms and kinetics. beilstein-journals.orgorganic-chemistry.org Benchtop NMR spectrometers are making this technology more accessible for real-time monitoring in standard fume hoods. magritek.comasahilab.co.jp
FTIR and Raman Spectroscopy: In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentration of key functional groups, tracking the consumption of reactants and the formation of products. mt.com
UV-Vis Spectroscopy: This technique can be used to monitor reactions involving chromophoric species, such as aromatic nitro compounds. nih.gov
Potentiometric Sensors: Ion-selective electrodes (ISEs) can be used for the real-time in-situ monitoring of specific ions. For instance, a nitrate-selective electrode could be employed to monitor the progress of nitration reactions by tracking the consumption of the nitrating agent. mdpi.comin-situ.com
By continuously collecting data throughout a reaction, these advanced monitoring tools provide a detailed "movie" of the chemical transformation, rather than just a "snapshot" at the beginning and end. This data-rich approach enables a deeper understanding of reaction kinetics and mechanisms, facilitates rapid optimization, and ensures process safety and reproducibility, particularly during scale-up. mt.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 4-Methoxy-2-nitromandelic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of structurally similar nitrophenyl derivatives often involves aromatic nucleophilic substitution or hydrolysis of nitro-substituted intermediates. For example, 4-aryloxyphthalic acids were synthesized via alkaline hydrolysis of nitro-N-methylphthalimide precursors under controlled conditions (e.g., 0.1 M NaOH, 80°C) . To optimize yields, monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters like temperature, solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of reagents. Safety protocols, including PPE (gloves, goggles, lab coats) and fume hood use, must be strictly followed .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid exposure to moisture and light, as nitro and methoxy groups may hydrolyze or oxidize. Stability tests under varying conditions (pH, temperature) should precede long-term storage. Refer to safety guidelines for handling solids: use non-sparking tools and ground containers to mitigate electrostatic hazards .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm methoxy ( ~3.8–4.0 ppm) and nitro group positions. IR spectroscopy can identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520–1350 cm) stretches .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .
- Melting Point : Compare observed values with literature data (e.g., derivatives like 4-Methoxy-3-nitrobenzoic acid melt at 191–194°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for nitro-mandelic acid derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. For example, 3-hydroxy-4-methoxymandelic acid exhibits pH-dependent shifts in -NMR due to carboxylic acid deprotonation . To resolve conflicts:
- Perform 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling and connectivity.
- Use computational tools (DFT calculations) to predict spectra and compare with experimental results .
- Validate purity via elemental analysis or high-resolution mass spectrometry (HRMS).
Q. What experimental designs are effective for studying the degradation pathways of this compound under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light, elevated temperatures (40–80°C), and acidic/basic conditions (pH 3–10). Monitor degradation products via LC-MS and identify intermediates (e.g., demethylated or denitrated derivatives) .
- Kinetic Studies : Use pseudo-first-order kinetics to model degradation rates. For example, track nitro group reduction under hydrogenation conditions (H, Pd/C catalyst) .
- Table 1 : Example degradation conditions and analytical outcomes:
| Condition | Temperature | pH | Major Degradation Product | Detection Method |
|---|---|---|---|---|
| UV Exposure (254 nm) | 25°C | 7.0 | 4-Hydroxy-2-nitromandelic acid | LC-MS |
| 0.1 M HCl | 60°C | 1.0 | 2-Nitromandelic acid | HPLC |
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., nitro group reduction) using software like Gaussian or ORCA. Compare activation energies for competing mechanisms .
- Validate predictions with experimental data (e.g., regioselectivity in esterification or amidation reactions) .
Data Management and Reproducibility
Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies involving nitroaromatic compounds?
- Methodological Answer :
- Use electronic lab notebooks (ELNs) like Chemotion to document synthesis protocols, characterization data, and reaction conditions .
- Deposit datasets in repositories such as RADAR4Chem or nmrXiv, adhering to metadata standards (e.g., SMILES notation, experimental parameters) .
- Implement version control for computational models and share code via platforms like GitHub.
Safety and Compliance
Q. What are the critical safety considerations when scaling up reactions involving nitro-substituted mandelic acids?
- Methodological Answer :
- Conduct hazard assessments for exothermic reactions (e.g., nitro group reduction). Use calorimetry (DSC) to evaluate thermal stability .
- Install explosion-proof equipment and emergency venting in reactors.
- Follow waste disposal regulations: neutralize acidic byproducts before transferring to licensed waste handlers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
